2-Butynoic acid

Description

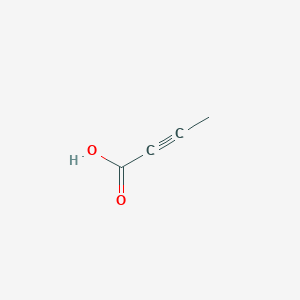

Structure

3D Structure

Properties

IUPAC Name |

but-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEHNHVFDCZTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060444 | |

| Record name | 2-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-93-2 | |

| Record name | 2-Butynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3AM9ANZ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Butynoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Introduction

2-Butynoic acid, also known as tetrolic acid, is a short-chain unsaturated carboxylic acid with the chemical formula C4H4O2.[1][2][3] Its unique molecular structure, featuring a terminal methyl group and an internal alkyne adjacent to a carboxylic acid, makes it a valuable building block in organic synthesis.[4] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis protocols, and its significant role in pharmaceutical development for researchers, scientists, and drug development professionals.

Core Data and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H4O2 | [1][2][3] |

| Molecular Weight | 84.07 g/mol | [1][5][6] |

| CAS Number | 590-93-2 | [1][2][3] |

| Melting Point | 78-80 °C | [2][7] |

| Boiling Point | 200-203 °C | [2] |

| Density | 0.9641 g/cm³ | [2][8] |

| Flash Point | 105 °C | [2] |

| Appearance | Light yellow to off-white crystalline powder/solid | [2][5] |

| Solubility | Soluble in water and ethanol; recrystallizable from non-polar solvents like hexane | [2][7][8] |

| Purity | ≥98.0% | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the carboxylation of propyne.[4] The following is a detailed experimental protocol adapted from established methods.[9][10]

Method 1: Carboxylation of Propyne via Sodium Methylacetylide

This method involves the generation of a sodium acetylide intermediate followed by reaction with carbon dioxide.

Materials:

-

Liquid ammonia

-

Iron (III) nitrate hydrate (catalyst)

-

Sodium metal

-

Acetylene gas

-

Dry tetrahydrofuran (THF)

-

Anhydrous ether

-

Dry carbon dioxide gas

-

Concentrated hydrochloric acid

-

Hexane

-

Activated carbon

Procedure:

-

In a reaction flask equipped with a stirrer and cooled with an acetone-dry ice bath, add 1500 mL of liquid ammonia and a small crystal of iron (III) nitrate hydrate.[10]

-

Slowly add 23g (1 mol) of sodium metal in batches under rapid stirring.[10]

-

Bubble 44-48g (1.1-1.2 mol) of methylacetylene (propyne) through the gas inlet tube with rapid stirring, leading to the precipitation of sodium methylacetylide as a gray solid.[9][10]

-

Allow the ammonia to evaporate overnight under a slow stream of nitrogen. A hot water bath may be used to remove residual ammonia.[9]

-

Add 1 L of dry tetrahydrofuran and 500 mL of anhydrous ether to the reaction mixture.[9][10]

-

With rapid stirring, pass a slow stream of anhydrous carbon dioxide from a cylinder into the mixture.[9][10] Continue stirring overnight while introducing carbon dioxide.[10]

-

Remove the solvent by distillation under reduced pressure.[10]

-

Add 200 mL of water to dissolve the solid. Extract the aqueous solution twice with 100 mL portions of ether.[9]

-

Cool the aqueous layer in an ice bath and slowly add a mixture of 70 mL of concentrated hydrochloric acid and 200 g of ice with swirling until the solution is acidic.[9][10]

-

Continuously extract the acidified solution with ether for 24-36 hours.[9][10]

-

Evaporate the ether extract to yield a tan solid. Dry the crude product in a vacuum desiccator over concentrated sulfuric acid for 2 days. The expected yield of the crude product is 58-60 g (69-71%).[9][10]

-

For purification, dissolve the crude product in 700 mL of boiling hexane, add about 1 g of activated carbon, and filter the solution through a heated funnel.[9][10]

-

Cool the filtrate to induce crystallization. Collect the purified this compound crystals by filtration. The final yield is typically 42-50 g (50-59%).[10]

Method 2: Oxidation of 2-Butyn-1-ol

An alternative patented method involves the oxidation of 2-butyn-1-ol.[11]

Materials:

-

2-Butyn-1-ol

-

Catalyst

-

Hypochlorite solution

-

Alkaline substance

-

Water

-

Acid (for pH adjustment)

-

Organic solvent (for extraction)

-

Toluene

Procedure:

-

Mix 2-butyn-1-ol, a catalyst, hypochlorite, an alkaline substance, and water.[11] The mass ratio of the catalyst to 2-butyn-1-ol is (5-20):100, and the mass ratio of water to 2-butyn-1-ol is (6-15):1. The equivalent molar ratio of hypochlorite to 2-butyn-1-ol is (2.2-4):1, and the molar ratio of the alkaline substance to 2-butyn-1-ol is (1-2):1.[11]

-

Carry out the oxidation reaction.[11]

-

Add acid to adjust the pH of the reaction mixture to 1-3.[11]

-

Extract the product using an organic solvent.[11]

-

Remove the organic solvent, add toluene, and reflux.[11]

-

Remove the toluene to obtain the crude product of this compound.[11]

-

Purify the crude product by sublimation under vacuum to obtain pure this compound.[11]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cancer agents.[2][7][10]

Synthesis of Acalabrutinib Intermediate

One of the most notable applications of this compound is as an intermediate in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer treatment.[2] The high purity of this compound is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

Other Pharmaceutical Applications

Beyond Acalabrutinib, this compound is utilized in:

-

The synthesis of chirally pure 1,2,3,4-tetrahydroisoquinoline analogs, which are being explored for their anti-cancer properties.[7][10]

-

Cycloacylation of phenols to produce flavones and chromones.[2][7]

-

The synthesis of Z-trisubstituted olefins via μ-alkylation.[2][7]

Biological Activity

Preliminary research suggests that this compound may possess inherent biological activity. It has been shown to inhibit the production of cytokines and inflammatory mediators in human macrophages.[12] This suggests potential applications in the study of autoimmune diseases.[12] Furthermore, its derivatives have shown synergistic effects with other chemotherapeutic agents like doxorubicin.[12]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique chemical structure allows for a wide range of chemical modifications, making it an essential building block for complex molecules. The detailed understanding of its properties and synthesis protocols provided in this guide is intended to support researchers and drug development professionals in leveraging the full potential of this important compound. The continued exploration of this compound and its derivatives holds promise for the discovery and development of novel therapeutics.[13]

References

- 1. This compound | C4H4O2 | CID 68535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. far-chemical.com [far-chemical.com]

- 6. 2-丁炔酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 590-93-2 [chemicalbook.com]

- 8. Tetrolic acid - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. CN114989003A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. This compound | 590-93-2 | FB12520 | Biosynth [biosynth.com]

- 13. nbinno.com [nbinno.com]

physical properties of tetrolic acid melting and boiling point

An In-depth Technical Guide on the Physical Properties of Tetrolic Acid: Melting and Boiling Points

This technical guide provides a comprehensive overview of the key physical properties of tetrolic acid (IUPAC name: but-2-ynoic acid), with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes critical data, details experimental protocols for property determination, and presents a visual workflow for these procedures.

Core Physical and Chemical Properties

Tetrolic acid is a short-chain unsaturated carboxylic acid with the chemical formula C₄H₄O₂.[1][2][3][4][5][6][7][8][9][10] It presents as a white crystalline solid and is known to exist in two polymorphic crystalline forms.[1] The compound is highly soluble in polar solvents such as water and ethanol and can be recrystallized from non-polar solvents like hexane or toluene.[1] A notable characteristic of tetrolic acid is its tendency to sublime at temperatures exceeding 20°C, necessitating storage in a sealed container, preferably refrigerated.[1]

Quantitative Data: Melting and Boiling Points

The melting and boiling points of tetrolic acid have been reported across various sources. These values are crucial for its purification, handling, and application in synthetic chemistry. The data is summarized in the table below for clear comparison.

| Physical Property | Reported Value | Source(s) |

| Melting Point | 75.0 - 78.0 °C | |

| 76 - 77 °C | [5][6][11] | |

| 77.0 °C | [7] | |

| 78 °C | [1] | |

| 78 - 80 °C (literature value) | [2][12] | |

| Boiling Point | 200 - 203 °C | [4] |

| 203 °C | [1][5][6] | |

| 476.2 K (203.05 °C) | [13] | |

| Molar Mass | 84.07 g/mol | [2][3][4][5][6][10] |

| 84.074 g·mol⁻¹ | [1] | |

| CAS Number | 590-93-2 | [1][2][3][7][8][9][10][14] |

Experimental Protocols for Determination

The following sections detail the standard laboratory methodologies for determining the melting and boiling points of a solid organic compound like tetrolic acid.

Melting Point Determination (Capillary Method)

This method relies on observing the temperature range over which the solid-to-liquid phase transition occurs for a small sample contained within a capillary tube. The sharpness of the melting range is a reliable indicator of the compound's purity.[15][16]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating bath fluid (e.g., mineral oil or silicone oil) if using a Thiele tube

Procedure:

-

Sample Preparation: Ensure the tetrolic acid sample is completely dry.[17] If the crystals are not fine, gently pulverize a small amount to a fine powder using a mortar and pestle.[18]

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[17]

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be approximately 1-2 mm.[15][17][18][19]

-

Apparatus Setup:

-

Digital Apparatus: Place the capillary tube into the designated slot in the melting point apparatus.[16]

-

Thiele Tube: Secure the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Insert this assembly into the Thiele tube containing the heating oil.[17][18]

-

-

Heating: Begin heating the apparatus. A moderate heating rate can be used initially, but it should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[17][19]

-

Observation and Data Recording: Record the temperature at which the first droplet of liquid becomes visible (T1).[16][19] Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T2).[16][19] The melting point is reported as the range T1 - T2.

Boiling Point Determination (Thiele Tube Method)

Since tetrolic acid is a solid at room temperature, its boiling point is determined by heating it to its liquid state and then identifying the temperature at which its vapor pressure equals the atmospheric pressure.[20]

Apparatus:

-

Thiele tube or a beaker for an oil bath

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner)

-

High-temperature heating fluid

Procedure:

-

Sample Preparation: Place a sufficient amount of solid tetrolic acid into the small test tube to create a liquid column of about 2-3 cm upon melting.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[21]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[20]

-

Heating: Clamp the assembly and immerse it in a Thiele tube or oil bath. The heat-transfer fluid should be well above the level of the sample.[20] Heat the apparatus gently. As the tetrolic acid melts and its temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of trapped air.[21]

-

Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[21]

-

Observation and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance.[20][21] Record this temperature and the ambient atmospheric pressure.

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the melting and boiling points of tetrolic acid is illustrated in the following diagram.

Caption: Workflow for determining the melting and boiling points of tetrolic acid.

References

- 1. Tetrolic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Butynoic acid 0.98 Tetrolic acid [sigmaaldrich.com]

- 3. Tetrolic Acid | CymitQuimica [cymitquimica.com]

- 4. This compound | 590-93-2 [chemicalbook.com]

- 5. but-2-ynoic acid [stenutz.eu]

- 6. This compound [stenutz.eu]

- 7. tetrolic acid - Wikidata [wikidata.org]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C4H4O2 | CID 68535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound 0.98 Tetrolic acid [sigmaaldrich.com]

- 13. This compound [webbook.nist.gov]

- 14. purexpharmaceuticals.com [purexpharmaceuticals.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. alnoor.edu.iq [alnoor.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. davjalandhar.com [davjalandhar.com]

- 19. youtube.com [youtube.com]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Solubility of 2-Butynoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 2-butynoic acid (also known as tetrolic acid) in aqueous and organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrammatic representations.

Executive Summary

This compound, a short-chain unsaturated carboxylic acid, serves as a versatile building block in organic synthesis. Its solubility is a critical parameter for its application in reaction chemistry, purification, and formulation development. This guide consolidates the fragmented information on its solubility characteristics to provide a comprehensive resource. The data indicates that this compound is highly soluble in polar solvents such as water and ethanol, and sparingly soluble in non-polar organic solvents at ambient temperatures, with increased solubility at elevated temperatures.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which features a polar carboxylic acid group and a relatively short, non-polar hydrocarbon chain containing a carbon-carbon triple bond. This amphiphilic nature governs its interaction with various solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in water and a range of organic solvents. The data has been compiled from various chemical databases and literature sources.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 50 mg/mL[1][2] | 25 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1][4][5][6] | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[1][4][5][6] | Not Specified |

| Hexane | C₆H₁₄ | Non-Polar | Recrystallization Solvent[3] | Soluble at boiling point, low solubility at room temperature |

| Heptane | C₇H₁₆ | Non-Polar | Recrystallization Solvent[3] | Soluble at boiling point, low solubility at room temperature |

| Toluene | C₇H₈ | Non-Polar | Recrystallization Solvent[3] | Soluble at boiling point, low solubility at room temperature |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble (used for extraction)[7] | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments related to the solubility of this compound.

Protocol for Isothermal Shake-Flask Solubility Measurement

This method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Dispense a known volume or mass of the selected solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/100g .

-

Protocol for Recrystallization to Assess Solubility

Recrystallization is a purification technique that relies on the differential solubility of a compound in a solvent at different temperatures. This process can also provide qualitative information about solubility.[7]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., hexane)

-

Erlenmeyer flask

-

Hot plate

-

Condenser (optional)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the recrystallization solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the determination and application of this compound solubility data.

Caption: Workflow for Isothermal Solubility Determination.

Caption: Logical Flow of the Recrystallization Process.

Conclusion

The solubility of this compound is a key physicochemical property that influences its utility in synthetic and pharmaceutical applications. This guide provides a centralized resource of its solubility in water and various organic solvents, alongside detailed experimental protocols for its determination. The provided workflows offer a clear visual representation of these processes. For solvents where only qualitative data is available, the presented protocols can be employed to generate precise quantitative solubility data, further enhancing the understanding and application of this important chemical intermediate.

References

Spectroscopic Analysis of 2-Butynoic Acid: A Technical Guide

An In-depth Examination of NMR and IR Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Butynoic acid (also known as tetrolic acid). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and utilization of this compound. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the logical workflow of spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound is effectively achieved through a combination of NMR and IR spectroscopy. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals two distinct signals corresponding to the two different types of protons in the molecule: the methyl protons and the carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.0 | Singlet | 3H | -CH₃ |

| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton can be concentration and solvent-dependent and may be broadened due to hydrogen bonding and chemical exchange.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. This compound has four distinct carbon atoms, which give rise to four signals in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~4.0 | -CH₃ |

| ~72.0 | -C≡ |

| ~80.0 | ≡C- |

| ~155.0 | -COOH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and alkyne functional groups.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2255 | Medium | C≡C stretch (Alkyne) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1440 | Medium | C-H bend (Methyl) |

| 1300 | Medium | C-O stretch (Carboxylic acid) |

| 930 | Medium, Broad | O-H bend (Carboxylic acid) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Gently agitate the vial to dissolve the solid completely. Sonication may be used to aid dissolution if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

Sample Preparation:

-

Place a small amount (a few milligrams) of solid this compound in a clean, dry mortar.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methanol).

-

Grind the solid to a fine powder.

-

Apply a small amount of the resulting paste to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the spectrum of the sample.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the analysis of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Synthesis of 2-Butynoic Acid from Propyne and Carbon Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butynoic acid, also known as tetrolic acid, is a valuable C4 building block in organic synthesis, prized for its dual functionality of a carboxylic acid and an alkyne. This unique structure makes it a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals like anticancer agents and JAK2 inhibitors.[1][2] The most common and direct synthesis route involves the carboxylation of propyne (methylacetylene) with carbon dioxide. This guide provides a comprehensive technical overview of this synthesis, detailing the reaction mechanism, experimental protocols, comparative data for different methodologies, and product characterization.

Introduction

The synthesis of this compound from propyne and carbon dioxide is a classic example of C-C bond formation through the reaction of a potent nucleophile with an electrophile. The core principle involves the deprotonation of the terminal alkyne, propyne, using a strong base to generate a propyn-1-ide anion. This highly nucleophilic species subsequently attacks the electrophilic carbon of carbon dioxide to form the carboxylate, which is then protonated to yield the final product. The efficiency of this process is highly dependent on the choice of base, solvent, and reaction conditions.

Reaction Mechanism and Pathway

The fundamental transformation consists of two primary steps:

-

Deprotonation: Propyne, a weak acid, is treated with a strong base to remove the terminal acetylenic proton, forming a resonance-stabilized propyn-1-ide anion.

-

Carboxylation: The propyn-1-ide anion acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. Subsequent acidification of the resulting carboxylate salt yields this compound.

Caption: General reaction pathway for the synthesis of this compound.

Comparative Data of Synthetic Protocols

The choice of base is a critical parameter in the synthesis of this compound. While sodium amide in liquid ammonia is a well-documented and effective method, other strong bases like n-butyllithium are also employed. Catalytic methods using transition metals or organocatalysts are emerging as alternative strategies.

| Method | Base / Catalyst | Solvent System | Temperature | Yield (Purified) | Key Advantages & Disadvantages |

| Classical Method | Sodium Amide (NaNH₂) | Liquid Ammonia, THF/Ether | -33 °C to RT | 50-59%[3] | Advantages: Inexpensive reagents, well-established procedure. Disadvantages: Requires handling of liquid ammonia, cryogenic conditions. |

| Organolithium Method | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to RT | Variable | Advantages: High reactivity, homogenous reaction. Disadvantages: n-BuLi is pyrophoric, requires strictly anhydrous conditions.[4][5] |

| Catalytic Method | Silver(I) salts | Dimethylformamide (DMF) | 60 °C | Moderate to Good | Advantages: Milder conditions compared to classical methods, ligand-free options.[6] Disadvantages: Requires metal catalyst. |

| Organocatalytic Method | Pyrazoles | Acetonitrile | 60-80 °C | Good to Excellent | Advantages: Metal-free, avoids toxic catalysts.[7] Disadvantages: Newer methodology, may require higher temperatures. |

Detailed Experimental Protocols

Protocol Using Sodium Amide in Liquid Ammonia

This protocol is adapted from the well-established procedure in Organic Syntheses.[3]

Materials and Equipment:

-

3-L, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Condenser with a dry ice/acetone filling

-

Gas inlet tube

-

Liquid ammonia (anhydrous, ~1.5 L)

-

Sodium metal (23 g, 1 g-atom)

-

Ferric nitrate nonahydrate (small crystal, as catalyst for NaNH₂ formation)

-

Propyne gas (44–48 g, 1.1–1.2 mole)

-

Carbon dioxide (anhydrous, from cylinder)

-

Tetrahydrofuran (THF, dry, 1 L)

-

Diethyl ether (anhydrous, 500 mL)

-

Concentrated hydrochloric acid

-

Hexane (for recrystallization)

-

Activated carbon

Procedure:

-

Preparation of Sodium Amide: Assemble the flask with the stirrer and condenser. Purge the system with nitrogen. Cool the flask and introduce ~1.5 L of liquid ammonia. Add a small crystal of ferric nitrate nonahydrate, followed by small pieces of freshly cut sodium. The reaction is complete when the blue color of dissolved sodium is replaced by a gray suspension of sodium amide.

-

Formation of Sodium Propyn-1-ide: With rapid stirring, bubble propyne gas into the sodium amide suspension. Sodium propyn-1-ide will precipitate as a gray solid.

-

Solvent Exchange: Remove the cooling from the condenser and allow the ammonia to evaporate overnight under a slow stream of nitrogen. A warm water bath can be used to remove residual ammonia.

-

Carboxylation: Add 1 L of dry THF and 500 mL of anhydrous ether to the flask. With vigorous stirring, pass a slow stream of anhydrous carbon dioxide into the mixture. The reaction is exothermic and may require cooling to maintain a temperature below 30°C. Continue the CO₂ addition until the reaction is complete (a small sample quenched with water should have a pH below 10).

-

Work-up and Isolation: Distill the solvent under reduced pressure. Add 200 mL of water to dissolve the solid. Extract the aqueous solution twice with 100 mL portions of ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and slowly acidify with a mixture of 70 mL of concentrated HCl and 200 g of ice.

-

Extraction: Continuously extract the acidified solution with ether for 24-36 hours.

-

Purification: Evaporate the ether extract to yield a tan solid. Dry the crude product in a vacuum desiccator over concentrated sulfuric acid. This yields 58-60 g (69-71%) of crude this compound.[3]

-

Recrystallization: Dissolve the crude product in 700 mL of boiling hexane, add activated carbon, and filter through a heated funnel. Cool the filtrate to 5°C overnight. Collect the white needles of this compound by filtration. The yield of pure product is 42-50 g (50-59%).[3]

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

| Property | Value |

| Appearance | White to light yellow crystalline solid[2] |

| Molecular Formula | C₄H₄O₂ |

| Molecular Weight | 84.07 g/mol [8] |

| Melting Point | 78-80 °C (lit.)[2][8] |

| Boiling Point | 200-203 °C[2] |

| Solubility | Soluble in water and ethanol; recrystallizable from hexane.[2] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): A characteristic singlet is observed at approximately 1.99 ppm, corresponding to the three protons of the methyl group (-CH₃).

-

¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms: the methyl carbon, the two alkyne carbons, and the carboxyl carbon.

-

Infrared (IR) Spectroscopy: Key peaks include a broad absorption in the 2500-3300 cm⁻¹ region characteristic of the O-H stretch of a carboxylic acid, a sharp peak around 2250 cm⁻¹ for the C≡C triple bond stretch, and a strong absorption around 1700 cm⁻¹ for the C=O carbonyl stretch.[9][10][11]

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[10] Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Reagent Hazards:

-

Sodium Metal: Reacts violently with water.

-

Liquid Ammonia: Corrosive and toxic; requires cryogenic handling.

-

n-Butyllithium: Pyrophoric; ignites spontaneously in air.[5]

-

Propyne: Flammable gas.

-

-

Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.

Relevance in Drug Development

This compound is a versatile synthon used in the creation of more complex molecules for pharmaceutical applications.[12] Its rigid structure and reactive handles allow for its incorporation into a variety of molecular scaffolds. It is a key intermediate in the synthesis of:

-

Chirally pure 1,2,3,4-tetrahydroisoquinoline analogs, which have been investigated as anti-cancer agents.[2]

-

BMS-911543, a potent JAK2 inhibitor for treating myeloproliferative neoplasms.[1]

-

Various heterocyclic compounds such as flavones, chromones, and γ-butyrolactones.[2]

The ability to functionalize both the alkyne and carboxylic acid moieties makes this compound a valuable starting material for generating libraries of compounds for drug discovery screening.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | 590-93-2 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. 2-ブチン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C4H4O2 | CID 68535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

Commercial Production of High-Purity 2-Butynoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial production of high-purity 2-Butynoic acid (also known as tetrolic acid), a critical building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document details the primary synthesis methodologies, purification strategies, and analytical techniques for quality control, with a focus on large-scale industrial applications.

Introduction to this compound

This compound (CAS No: 590-93-2) is a C4 carboxylic acid containing a carbon-carbon triple bond.[1] Its unique chemical structure, possessing both a reactive alkyne and a carboxylic acid functional group, makes it a versatile intermediate in organic synthesis.[1][3] It is a key starting material in the production of various active pharmaceutical ingredients (APIs), including novel targeted anticancer drugs. The demand for high-purity this compound has grown in parallel with the advancement of complex molecule synthesis in the pharmaceutical industry.

Commercial Synthesis Routes

Two primary methods dominate the commercial production of this compound: the carboxylation of propyne and the oxidation of 2-butyn-1-ol. The selection of a particular route often depends on factors such as raw material availability, cost, and environmental considerations.

Carboxylation of Propyne

This classic method involves the deprotonation of propyne with a strong base to form a propynylide anion, which then reacts with carbon dioxide to yield this compound after acidic workup.[1][3]

Reaction Scheme: CH₃C≡CH + B⁻ → CH₃C≡C⁻ + HB CH₃C≡C⁻ + CO₂ → CH₃C≡CCOO⁻ CH₃C≡CCOO⁻ + H⁺ → CH₃C≡CCOOH

Where B⁻ represents a strong base.

Oxidation of 2-Butyn-1-ol

A more recent and industrially significant route involves the oxidation of the primary alcohol, 2-butyn-1-ol, to the corresponding carboxylic acid.[4] This method is often preferred for its suitability for large-scale production.

Reaction Scheme: CH₃C≡CCH₂OH + [O] → CH₃C≡CCOOH

[O] represents an oxidizing agent.

Comparative Analysis of Synthesis Routes

The choice between these two primary synthesis routes involves a trade-off between various factors. The following table summarizes the key aspects of each method.

| Feature | Carboxylation of Propyne | Oxidation of 2-Butyn-1-ol |

| Starting Materials | Propyne, Strong Base (e.g., n-BuLi, NaNH₂), Carbon Dioxide | 2-Butyn-1-ol, Oxidizing Agent (e.g., Hypochlorite), Catalyst |

| Typical Yield | 50-80%[5] | ≥ 52.7%[4] |

| Reported Purity | High purity achievable after recrystallization | ≥ 99.6% (HPLC)[4] |

| Key Reaction Conditions | Low temperatures, inert atmosphere, strong bases | Controlled temperature (-5 to 15 °C), alkaline pH (8-11)[4] |

| Advantages | Well-established method, high atom economy in the carboxylation step. | Suitable for large-scale industrial production, avoids handling gaseous propyne under pressure. |

| Disadvantages | Requires handling of highly flammable propyne and pyrophoric bases (e.g., n-BuLi). Use of liquid ammonia can be challenging on a large scale. | Potential for over-oxidation or side reactions, requires careful control of reaction conditions. |

| Safety Considerations | Propyne is highly flammable and can form explosive acetylides with certain metals. Strong bases are corrosive and moisture-sensitive. | Oxidizing agents can be hazardous if not handled properly. The reaction can be exothermic. |

Purification of High-Purity this compound

Achieving the high purity (typically >99.5%) required for pharmaceutical applications necessitates robust purification methods.

Recrystallization

Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical.

-

Solvents for Recrystallization: Hexane is a widely used solvent for obtaining high-purity, white crystalline this compound.[5] Other non-polar solvents may also be suitable.

-

Decolorization: Activated carbon can be used during recrystallization to remove colored impurities.[5]

Sublimation

For achieving very high purity, vacuum sublimation is an excellent technique.[4] This method is particularly effective at removing non-volatile impurities.

Caution: Distillation of this compound is strongly discouraged for purification. The compound exhibits thermal instability at elevated temperatures, with a potential for thermal runaway.

Experimental Protocols

The following are generalized protocols for the commercial-scale production of this compound.

Protocol for Carboxylation of Propyne

This protocol is adapted from established laboratory procedures for large-scale synthesis.

-

Reactor Setup: A multi-necked, jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, a gas inlet, a condenser, and a temperature probe is required. The system must be purged with an inert gas (e.g., nitrogen or argon).

-

Ammonia Condensation: Anhydrous liquid ammonia is condensed into the reactor at approximately -78 °C.

-

Sodium Amide Formation: A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal to form sodium amide.

-

Propyne Addition: Gaseous propyne is bubbled through the stirred sodium amide suspension.

-

Solvent Exchange: After the formation of sodium propynylide, the liquid ammonia is carefully evaporated and replaced with a high-boiling inert solvent such as tetrahydrofuran (THF).

-

Carboxylation: Dry carbon dioxide gas is introduced into the reaction mixture while maintaining a controlled temperature.

-

Work-up: The reaction mixture is quenched with water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Isolation and Purification: The crude product is isolated by filtration, dried, and then purified by recrystallization from hexane.

Protocol for Oxidation of 2-Butyn-1-ol

This protocol is based on a patented industrial method.[4]

-

Reactor Setup: A suitable reactor, as described above, is charged with 2-butyn-1-ol, water, and a catalyst (e.g., a TEMPO derivative).

-

Cooling: The mixture is cooled to a temperature between -5 and 15 °C.

-

Reagent Addition: An aqueous solution of an oxidizing agent (e.g., sodium hypochlorite) and a base (e.g., sodium hydroxide or potassium carbonate) are added portion-wise, maintaining the temperature and pH within the specified range (pH 8-11).[4]

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

-

Quenching: Upon completion, the reaction is quenched, for example, by adding a reducing agent like sodium sulfite.

-

Acidification and Extraction: The reaction mixture is acidified with a mineral acid to a pH of 1-3. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]

-

Solvent Exchange and Crude Product Isolation: The organic solvent is removed by distillation, and toluene is added and subsequently removed to azeotropically dry the product, yielding crude this compound.[4]

-

Purification: The crude product is purified by vacuum sublimation to yield high-purity this compound.[4]

Analytical Methods for Quality Control

To ensure the high purity of this compound, a range of analytical techniques are employed.

| Analytical Method | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and impurity profiling. | Reverse-phase column (e.g., C18), UV detection, mobile phase typically a mixture of acetonitrile and an aqueous buffer. |

| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities and residual solvents. | Capillary column suitable for acidic compounds, Flame Ionization Detector (FID). |

| Acid-Base Titration | Assay of the carboxylic acid content. | Titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator or potentiometric endpoint detection. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity verification. | ¹H and ¹³C NMR spectra to confirm the chemical structure and identify impurities. |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | Coupled with chromatography (LC-MS or GC-MS) for structural elucidation of impurities.[6] |

Visualizations

Chemical Synthesis Pathways

References

- 1. Exploring Propyne Uses: From Rocket Fuel to Organic Synthesis Breakthroughs - China Isotope Development [asiaisotopeintl.com]

- 2. researchgate.net [researchgate.net]

- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]

- 4. CN114989003A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 6. Impurity analysis of this compound by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical reactivity of the alkyne group in 2-Butynoic acid

An In-depth Technical Guide on the Chemical Reactivity of the Alkyne Group in 2-Butynoic Acid

Introduction

This compound, also known as tetrolic acid, is an unsaturated carboxylic acid with the chemical formula C₄H₄O₂.[1][2] Its structure is characterized by the presence of two key functional groups: an internal carbon-carbon triple bond (an alkyne) and a carboxylic acid. This unique arrangement makes this compound a highly versatile and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[3][4] For instance, it serves as a critical intermediate in the synthesis of Acalabrutinib, a targeted therapy for cancer.[1]

The chemical behavior of this compound is dominated by the electronic interplay between the alkyne and the carboxylic acid. The sp-hybridized carbons of the alkyne group and the electron-withdrawing nature of the adjacent carboxyl group dictate the regioselectivity and stereoselectivity of its reactions. This guide provides a comprehensive technical overview of the reactivity of the alkyne moiety in this compound, intended for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂ | [5][6] |

| Molecular Weight | 84.07 g/mol | [5][6] |

| CAS Number | 590-93-2 | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 200-203 °C | [1][7] |

| Density | 0.9641 g/cm³ | [1][7] |

| pKa | 2.62 (at 25 °C) | [8] |

| Solubility | Soluble in polar solvents (water, ethanol); recrystallizable from non-polar solvents (hexane). | [1][7][9] |

| ¹H-NMR (DMSO-d₆) | 1.99 ppm (singlet, 3H, -CH₃) | [7] |

Electronic Effects and Reactivity Overview

The reactivity of the alkyne in this compound is profoundly influenced by the adjacent carboxylic acid, an electron-withdrawing group (EWG). This influence has two primary consequences:

-

Decreased Nucleophilicity : The EWG pulls electron density away from the π-systems of the triple bond. This deactivates the alkyne towards traditional electrophilic addition reactions when compared to electron-rich or neutral alkynes.

-

Increased Electrophilicity : The polarization of the molecule makes the alkyne carbons more electron-deficient and thus more susceptible to attack by nucleophiles, enabling conjugate or Michael-type addition reactions that are uncommon for simple alkynes.

The general reactivity pathways stemming from these electronic properties are visualized below.

Key Reactions of the Alkyne Group

Reduction Reactions

The triple bond of this compound can be fully or partially reduced to yield the corresponding alkane or alkene, respectively. The stereochemical outcome of partial reduction is highly dependent on the catalyst and reaction conditions.[10][11][12]

| Reaction Type | Reagents & Conditions | Major Product | Stereochemistry |

| Complete Reduction | H₂, Pd/C, Ethanol, rt | Butanoic acid | N/A |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst, Quinoline | (Z)-2-Butenoic acid | cis (Syn-addition) |

| Partial Reduction (trans) | Na, liquid NH₃, -78 °C | (E)-2-Butenoic acid | trans (Anti-addition) |

Electrophilic Addition Reactions

While deactivated, the alkyne group still undergoes electrophilic addition with strong electrophiles like halogens and hydrogen halides. The reaction proceeds via the attack of the π-bond on the electrophile, typically forming a vinyl cation intermediate.[11][13]

-

Halogenation : The addition of one equivalent of a halogen (e.g., Br₂) typically results in an anti-addition product, yielding a dihaloalkene. Addition of a second equivalent leads to a tetrahaloalkane.

-

Hydrohalogenation : The addition of HX (e.g., HBr, HCl) follows Markovnikov's rule. The proton adds to the alkyne carbon further from the electron-withdrawing carboxyl group (C3), while the halide adds to the carbon closer to the carboxyl group (C2). This regioselectivity is driven by the relative stability of the intermediate vinyl cation.

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne in this compound makes it a substrate for nucleophilic attack, a reaction mode not typically observed in electron-neutral alkynes.[11] This reactivity is analogous to the conjugate addition seen in α,β-unsaturated carbonyl systems. Soft nucleophiles such as thiols, amines, and cuprates can add across the triple bond. The nucleophile typically attacks the C3 carbon, with subsequent protonation at the C2 carbon.

Cycloaddition Reactions

The alkyne group serves as an excellent dienophile or dipolarophile in cycloaddition reactions, providing a robust method for constructing cyclic and heterocyclic systems.[1]

-

[4+2] Cycloaddition (Diels-Alder) : this compound can react with dienes to form six-membered rings. The electron-withdrawing nature of the carboxyl group enhances its reactivity as a dienophile.

-

[3+2] Dipolar Cycloaddition : The reaction with 1,3-dipoles, such as azides (Huisgen cycloaddition), is a powerful method for synthesizing five-membered heterocycles like triazoles. This type of "click chemistry" is widely used in drug discovery and bioconjugation.

Oxidation Reactions

Strong oxidizing agents can cleave the triple bond. For instance, ozonolysis (O₃) followed by an oxidative workup, or treatment with hot, concentrated potassium permanganate (KMnO₄), will cleave the C≡C bond to yield two carboxylic acid fragments. In the case of this compound, this would produce acetic acid and oxalic acid.[14]

Experimental Protocols

Detailed methodologies for key transformations are provided below. Researchers should conduct a thorough risk assessment before performing any experiment.

Protocol: Synthesis of (Z)-2-Butenoic Acid via Partial Reduction

This protocol describes the selective reduction of the alkyne to a cis-alkene using a poisoned catalyst.

Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition : To this solution, add Lindlar's catalyst (0.05 eq by weight) and a small amount of quinoline (as a catalyst moderator).

-

Hydrogenation : Seal the flask with a septum, and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

-

Reaction Monitoring : Stir the mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure (Z)-2-butenoic acid.

Protocol: Synthesis of this compound

This procedure is adapted from established methods for the carboxylation of acetylides.[2][15]

Methodology:

-

Acetylide Formation : In a three-necked flask under an inert atmosphere (N₂ or Ar), a strong base such as sodium amide (NaNH₂) is prepared in liquid ammonia or n-butyllithium (n-BuLi) is dissolved in a dry ether solvent like tetrahydrofuran (THF).[2][15]

-

Propyne Addition : Propyne gas is bubbled through the cooled solution to deprotonate it, forming the corresponding sodium or lithium acetylide, which precipitates.[2][15]

-

Carboxylation : Anhydrous carbon dioxide (from a cylinder or crushed dry ice) is passed over or added to the stirred suspension of the acetylide. The nucleophilic acetylide attacks the carbon of CO₂, forming the carboxylate salt.[2][15]

-

Acidification and Extraction : After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with ether to remove non-polar impurities. The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-3.[15][16]

-

Purification : The acidified solution is extracted with ether. The combined organic extracts are dried and the solvent is evaporated to yield crude this compound. Further purification is achieved by recrystallization from hexane.[15]

Applications in Drug Development

The diverse reactivity of the alkyne group makes this compound a powerful synthon in medicinal chemistry. Its ability to participate in reactions that form C-C bonds, introduce new functional groups with specific stereochemistry, and construct heterocyclic scaffolds is invaluable.[3] The formation of γ-butyrolactones and the use in cycloacylation to produce flavones are examples of its utility in building complex molecular architectures found in biologically active compounds.[1] The demand for high-purity this compound is substantial, driven by its role in synthesizing intermediates for antiviral, anticancer, and cardiovascular drugs.[3]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 590-93-2 | FB12520 | Biosynth [biosynth.com]

- 6. This compound | C4H4O2 | CID 68535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrolic acid - Wikipedia [en.wikipedia.org]

- 8. This compound [chembk.com]

- 9. This compound | 590-93-2 [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Alkyne Reactivity [www2.chemistry.msu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN114989003A - Preparation method of this compound - Google Patents [patents.google.com]

The Versatility of 2-Butynoic Acid: A Synthon for Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butynoic acid, also known as tetrolic acid, is a versatile and highly valuable synthon in organic chemistry. Its unique structure, featuring a carboxylic acid moiety directly attached to an internal alkyne, provides a rich platform for a diverse array of chemical transformations. This dual functionality allows for its participation in a wide range of reactions, including cycloadditions, Michael additions, and multicomponent reactions, making it an essential building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the role of this compound as a synthon, detailing its application in the synthesis of key structural motifs and offering specific experimental protocols for its utilization.

Core Properties of this compound

This compound is a white to yellow crystalline powder with the molecular formula C₄H₄O₂.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 84.07 g/mol |

| Melting Point | 78-80 °C |

| Boiling Point | 203 °C |

| CAS Number | 590-93-2 |

The reactivity of this compound is centered around its two functional groups. The carboxylic acid can undergo esterification, amidation, and other standard transformations, while the alkyne is susceptible to a variety of addition reactions. This combination allows for the strategic construction of complex molecular architectures.

Synthesis of this compound

A common and convenient method for the laboratory-scale synthesis of this compound involves the carboxylation of propyne.[2]

Experimental Protocol: Synthesis of this compound from Propyne[2]

Materials:

-

Liquid ammonia

-

Ferric nitrate nonahydrate (catalyst)

-

Sodium metal

-

Propyne (methylacetylene)

-

Dry tetrahydrofuran (THF)

-

Dry carbon dioxide

-

Concentrated hydrochloric acid

-

Ether

-

Hexane

-

Activated carbon

Procedure:

-

In a 3-liter, three-necked, round-bottomed flask equipped with a stirrer, a dry ice condenser, and a gas inlet tube, add approximately 1.5 liters of anhydrous liquid ammonia.

-

Add a small crystal of ferric nitrate nonahydrate, followed by 23 g (1 g atom) of freshly cut sodium in small pieces.

-

Introduce 44-48 g (1.1-1.2 mol) of propyne gas into the flask.

-

Allow the mixture to stand overnight to allow the ammonia to evaporate. The remaining ammonia can be driven off with a stream of dry nitrogen gas.

-

Add 1 liter of dry THF and 500 mL of ether to the residue.

-

Introduce a stream of dry carbon dioxide into the stirred mixture. After approximately 8 hours, the absorption of carbon dioxide will slow. Continue stirring overnight while maintaining the CO₂ stream.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the solid residue in 200 mL of water and extract twice with 100 mL portions of ether.

-

Cool the aqueous layer in an ice bath and slowly add a mixture of 70 mL of concentrated hydrochloric acid and 200 g of ice.

-

Continuously extract the acidified solution with ether for 24-36 hours.

-

Evaporate the ether extract to yield a tan solid. Dry the solid in a vacuum desiccator over concentrated sulfuric acid.

-

Recrystallize the crude product from boiling hexane with the addition of activated carbon to obtain 42-50 g (50-59% yield) of white needles of this compound.

Yield: 50-59% Melting Point: 76-77 °C

Applications of this compound in Organic Synthesis

This compound serves as a key starting material for the synthesis of a variety of important organic molecules, including pharmaceuticals, heterocycles, and stereochemically defined olefins.

Synthesis of Pharmaceutical Intermediates: Acalabrutinib

Acalabrutinib is a highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. This compound is a crucial synthon in the final step of its synthesis, forming the butynamide moiety essential for its biological activity.

Caption: Synthetic workflow for Acalabrutinib from this compound.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

(S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (amine intermediate)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Heptanes

Procedure:

-

Activation of this compound:

-

Dissolve this compound (44 mg, 0.52 mmol) and N-hydroxysuccinimide (57 mg, 0.52 mmol) in dichloromethane (2 mL).

-

Cool the solution to -15 to -10 °C.

-

Add a solution of DCC (103 mg, 0.50 mmol) in dichloromethane (1 mL) dropwise over 10 minutes, resulting in the formation of a white suspension.

-

Warm the reaction mixture to 0-5 °C and stir for 2 hours. Monitor the reaction completion by TLC (6:4 ethyl acetate:heptanes).

-

Filter the suspension to remove the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with dichloromethane.

-

-

Amide Coupling:

-

To the filtrate containing the activated NHS ester of this compound, add the amine intermediate.

-

Stir the reaction mixture at room temperature until the coupling reaction is complete, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol) to afford Acalabrutinib as a yellow solid.

-

| Reactant | Molar Equivalent |

| This compound | 1.04 |

| N-Hydroxysuccinimide | 1.04 |

| DCC | 1.00 |

| Amine Intermediate | 1.00 |

Yield: 72% (for the coupling and purification steps)

Synthesis of Heterocycles: γ-Butyrolactones, Chromones, and Flavones

This compound is a valuable precursor for the synthesis of various heterocyclic systems.

γ-Butyrolactones are a common structural motif in natural products and are important synthetic intermediates. While direct, high-yield protocols for the synthesis of γ-butyrolactones starting from this compound are not extensively documented in readily available literature, the general strategy involves the conjugate addition of a nucleophile to the alkyne, followed by intramolecular cyclization.

Chromones and flavones are classes of oxygen-containing heterocyclic compounds with a wide range of biological activities. The Pechmann condensation is a classic method for the synthesis of coumarins (isomers of chromones), which typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[3] A variation of this, the Simonis chromone cyclization, utilizes phosphorus pentoxide to favor the formation of chromones.[3] While direct application of this compound in these named reactions is not the standard procedure, its derivatives can be employed in related cyclization strategies. For instance, the reaction of a phenol with a this compound derivative (such as an ester or acid chloride) can lead to the formation of a phenyl propiolate intermediate, which can then undergo intramolecular cyclization to form a chromone or flavone backbone.

Stereoselective Synthesis of Z-Trisubstituted Olefins

The stereoselective synthesis of trisubstituted olefins is a significant challenge in organic synthesis. This compound can be utilized as a starting material for the preparation of Z-trisubstituted olefins. A common strategy involves the conjugate addition of an organocuprate reagent to an ester of this compound. The stereochemistry of the resulting enolate can be controlled, and subsequent trapping with an electrophile leads to the desired Z-olefin.

Caption: Stereoselective synthesis of Z-olefins from this compound.

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. Carboxylic acids are common components in MCRs such as the Passerini and Ugi reactions.

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4] this compound can serve as the carboxylic acid component in this reaction, leading to the formation of products containing the butynamide moiety.

The Ugi four-component reaction is a similar process that involves a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a dipeptide-like product. The inclusion of this compound in an Ugi reaction would result in the incorporation of the butynamide group into a more complex molecular scaffold.

Conclusion

This compound is a synthon of considerable importance in modern organic synthesis. Its readily available nature and the presence of two versatile functional groups make it an attractive starting material for the construction of a wide variety of complex organic molecules. Its application in the synthesis of the blockbuster drug Acalabrutinib highlights its significance in the pharmaceutical industry. Further exploration of its reactivity in cycloadditions, stereoselective additions, and multicomponent reactions is likely to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds. This guide provides a foundational understanding of the synthetic utility of this compound, offering detailed protocols and insights that will be of value to researchers and professionals in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide to the Safe Handling of 2-Butynoic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for 2-Butynoic acid crystals, a crucial intermediate in various chemical syntheses, particularly in pharmaceutical development. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Classification

This compound (also known as Tetrolic acid) is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is classified as a combustible corrosive hazardous material.[4] Inhalation may cause respiratory irritation.[1][5][6]

GHS Classification:

-

Serious Eye Damage/Eye Irritation, Category 1[2]

-

Specific target organ toxicity — single exposure (Inhalation), may cause respiratory irritation[1][6]

Signal Word: Danger[1][2][3][4]

Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C4H4O2 | [1][7][8][9] |

| Molecular Weight | 84.07 g/mol | [1][2][7][8][9] |

| Appearance | White to light yellow or brown crystalline powder/solid | [7][8][9] |

| Melting Point | 74-80 °C (lit.) | [7][8][9] |

| Boiling Point | 200-203 °C | [7][8][9] |

| Flash Point | 105 °C | [7] |

| Density | 0.9641 g/cm³ | [7][8] |

| Solubility | Soluble in water, methanol, and ethanol. Slightly soluble in chloroform. | [7][8] |

| Storage Temperature | 2-8°C, sealed in a dry place. | [8] |

Exposure Controls and Personal Protection

Strict adherence to the use of personal protective equipment (PPE) is mandatory when handling this compound crystals.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[6]

-

Skin Protection:

-

Respiratory Protection: For nuisance exposures or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P95 (US) or P1 (EU EN 143) particle filter.[1]

Handling and Storage

-

Handling: Avoid dust formation and inhalation of dust, vapors, mist, or gas.[1][3] Do not get in eyes, on skin, or on clothing.[10] Wash hands and any exposed skin thoroughly after handling.[3][5][6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6] Store locked up.[3][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][10] The recommended storage temperature is between 2-8°C.[8]

First Aid Measures

In case of exposure, immediate medical attention is required.[6][10]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician.[1][6]

-